Lorcasérin A

Vue d'ensemble

Description

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a highly selective 5-HT2C receptor agonist developed for the treatment of obesity .

Synthesis Analysis

The synthesis of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves the use of epoxide/chiral epoxide . There are several methods for its synthesis, including the use of chloro-phenethylamine as a starting material, the reaction with 2-chloropropionyl chloride, then by Friedel-Crafts alkylation, reductive splitting .Molecular Structure Analysis

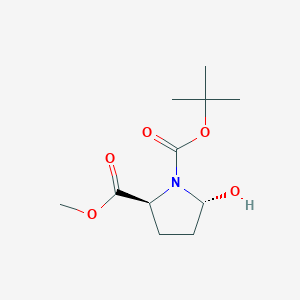

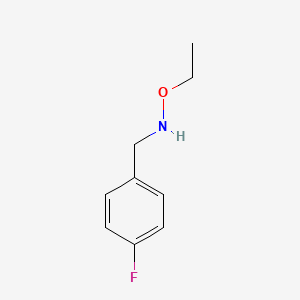

The molecular structure of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is represented by the following structure . It is a heterocyclic compound containing seven-membered rings having one nitrogen atom as the only ring hetero atom condensed with carbocyclic rings or ring systems .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine include condensation, reduction, chlorination, and Friedel-Crafts alkylation .Physical and Chemical Properties Analysis

The empirical formula of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is C11H14ClN·HCl, and its molecular weight is 232.15 . It is a white to beige powder that is soluble in water .Applications De Recherche Scientifique

Gestion de l'obésité

Lorcasérin A, agissant comme un agoniste sélectif des récepteurs de la sérotonine 2C, est principalement utilisé pour la gestion à long terme du poids chez les adultes obèses ou en surpoids. Il facilite une perte de poids durable en supprimant l'appétit et en augmentant la satiété après les repas . Des essais cliniques ont montré que le this compound, en complément d'un régime alimentaire et d'exercices physiques, est plus efficace que le placebo pour gérer l'obésité .

Prévention du diabète de type 2 (DT2)

Chez les patients en surpoids et obèses, le this compound a démontré son efficacité dans la prévention du DT2. Il réduit le risque de développer le diabète en améliorant la sensibilité à l'insuline et en favorisant la perte de poids, qui sont des facteurs importants dans la prévention du diabète .

Contrôle glycémique dans le DT2

Le this compound contribue à un meilleur contrôle glycémique chez les patients atteints de DT2. Il aide à atteindre la normoglycémie et à réduire les niveaux d'hémoglobine glyquée (HbA1c), qui sont des marqueurs essentiels du contrôle à long terme du glucose .

Modulation de la sécrétion d'insuline

La recherche indique que le this compound peut inhiber la sécrétion d'insuline stimulée par le glucose (GSIS) et l'afflux de calcium dans les îlots pancréatiques. Cet effet est médié par l'activation du récepteur 5-HT2C sur les cellules β, qui joue un rôle dans les mécanismes de libération de l'insuline .

Mécanisme D'action

Target of Action

Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management .

Mode of Action

Lorcaserin is a highly selective agonist for the 5-HT2C receptor . By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake .

Biochemical Pathways

It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .

Pharmacokinetics

Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose .

Result of Action

The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss . It has been shown to reduce body weight in animal models of obesity . In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period .

Action Environment

The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . This suggests that lifestyle modifications can enhance the drug’s effectiveness.

Analyse Biochimique

Biochemical Properties

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes .

Cellular Effects

The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance . Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent .

Molecular Mechanism

At the molecular level, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores . This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models

Dosage Effects in Animal Models

The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects . At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.

Transport and Distribution

Within cells and tissues, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.

Subcellular Localization

The subcellular localization of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.

Propriétés

IUPAC Name |

7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZERNUQAFMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440335, DTXSID30861560 | |

| Record name | Lorcaserin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616201-80-0 | |

| Record name | Lorcaserin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)

![4-(9-fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365311.png)

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)